REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[CH2:10]([NH:17][CH2:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:25]=O>CO>[CH2:23]([O:22][C:20](=[O:21])[CH2:19][CH2:18][N:17]([CH2:25][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:24]
|
Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCC(=O)OCC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.56 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash-chromatography over 330 g flash pack
|
Type
|
CUSTOM
|
Details
|
over 40 minutes
|
Duration
|
40 min
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCN(CC1=CC=CC=C1)CN1N=NC2=C1C=CC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.62 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |